Temanogrel

Catalog No.
S544884
CAS No.
887936-68-7
M.F
C24H28N4O4
M. Wt
436.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Temanogrel

CAS Number

887936-68-7

Product Name

Temanogrel

IUPAC Name

3-methoxy-N-[3-(2-methylpyrazol-3-yl)-4-(2-morpholin-4-ylethoxy)phenyl]benzamide

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

InChI

InChI=1S/C24H28N4O4/c1-27-22(8-9-25-27)21-17-19(26-24(29)18-4-3-5-20(16-18)30-2)6-7-23(21)32-15-12-28-10-13-31-14-11-28/h3-9,16-17H,10-15H2,1-2H3,(H,26,29)

InChI Key

ZEOQUKRCASTCFR-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)OCCN4CCOCC4

Solubility

Soluble in DMSO, not in water

Synonyms

3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide, APD 791, APD791

Canonical SMILES

CN1C(=CC=N1)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)OCCN4CCOCC4

Description

The exact mass of the compound Temanogrel is 436.2111 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Temanogrel, also known as APD-791, is a selective inverse agonist of the serotonin 2A receptor. It has been developed primarily for its potential applications in treating various cardiovascular conditions, particularly those related to microvascular obstruction and Raynaud's phenomenon. As a small molecule compound, it belongs to several pharmacological classes, including anti-ischaemics, antithrombotics, and vascular disorder therapies. Temanogrel is notable for its ability to inhibit inositol phosphate accumulation with an inhibitory concentration (IC50) of 5.2 nM and a binding affinity (Ki) of 4.9 nM for the serotonin 2A receptor .

Temanogrel acts as a selective antagonist of the serotonin 5-HT2A receptor [, ]. This receptor plays a role in platelet aggregation and blood vessel constriction. By blocking this receptor, Temanogrel aimed to reduce platelet activation and blood vessel narrowing, thereby preventing blood clot formation [].

As Temanogrel was in the early stages of clinical development, detailed safety information is not readily available. However, its mechanism of action suggests potential side effects associated with 5-HT2A receptor antagonism, which can include dizziness, nausea, headache, and fatigue [].

Typical of organic compounds. Key reactions include:

  • Oxidation: Temanogrel can be oxidized to form various metabolites, which may have different biological activities.
  • Hydrolysis: The compound can undergo hydrolysis, particularly in aqueous environments, leading to the formation of its hydrochloride salt.
  • Substitution Reactions: As a benzamide derivative, it can participate in nucleophilic substitution reactions that modify its structure for further chemical synthesis or functionalization.

Temanogrel exhibits significant biological activity as a serotonin 2A receptor antagonist. This action is critical in its therapeutic effects, particularly in reducing vasoconstriction and improving blood flow in conditions such as myocardial ischemia and Raynaud's phenomenon. Its selectivity for the serotonin 2A receptor allows it to minimize side effects typically associated with non-selective serotonin antagonists . Clinical trials have evaluated its safety and efficacy in various cardiovascular contexts but have encountered suspensions due to business decisions by the developing companies .

The synthesis of temanogrel involves several steps:

  • Formation of Benzamide: The initial step typically involves creating a benzamide structure through the reaction of an amine with a carboxylic acid derivative.
  • Chlorination: Chlorination reactions are employed to introduce chlorine atoms into the structure, enhancing its pharmacological properties.
  • Final Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity suitable for clinical use .

Temanogrel has potential applications in several areas:

  • Cardiovascular Therapy: It is primarily investigated for treating myocardial ischemia and Raynaud's phenomenon.
  • Research Tool: Due to its specificity for the serotonin 2A receptor, it serves as a valuable tool in pharmacological research aimed at understanding serotonin's role in cardiovascular health.
  • Potential Future Uses: Ongoing research may uncover additional therapeutic applications in related vascular disorders or other conditions influenced by serotonin signaling .

Temanogrel shares similarities with several other compounds that target serotonin receptors or have cardiovascular applications. Notable compounds include:

  • Etrasimod: An oral selective sphingosine 1-phosphate receptor modulator used in immuno-inflammatory diseases.
  • Terazosin: An alpha-adrenergic blocker primarily used for hypertension and benign prostatic hyperplasia.
  • Clonidine: An alpha-2 adrenergic agonist used primarily for hypertension.

Comparison Table

CompoundMechanism of ActionPrimary UseUnique Features
TemanogrelSerotonin 2A receptor inverse agonistCardiovascular disordersSelective antagonist with unique metabolites
EtrasimodSphingosine 1-phosphate receptor modulatorImmuno-inflammatory diseasesBroad application across multiple diseases
TerazosinAlpha-adrenergic blockerHypertensionDual action on blood pressure and urinary symptoms
ClonidineAlpha-2 adrenergic agonistHypertensionCentral action leading to reduced sympathetic outflow

Temanogrel's uniqueness lies in its specific targeting of the serotonin 2A receptor, which differentiates it from other compounds that may act on different receptors or pathways within the cardiovascular system .

Temanogrel, chemically known as 3-methoxy-N-[3-(1-methyl-1H-pyrazol-5-yl)-4-[2-(4-morpholinyl)ethoxy]phenyl]benzamide, represents a sophisticated benzamide derivative with a molecular formula of C₂₄H₂₈N₄O₄ and molecular weight of 436.5 g/mol [1] [2]. The synthesis of this compound involves multiple strategic approaches that build upon established organic chemistry principles while addressing the unique structural requirements of this selective 5-hydroxytryptamine 2A receptor inverse agonist.

The primary synthetic methodology employs a convergent approach centered around benzamide formation. The benzamide core is constructed through the coupling of 3-methoxybenzoic acid or its corresponding acid chloride with appropriately substituted aniline derivatives [4]. This approach allows for efficient incorporation of the essential methoxy group at the 3-position of the benzamide ring, which is crucial for the compound's pharmacological activity.

The morpholine coupling strategy represents a critical component of the synthetic route. N-(2-hydroxyethyl)morpholine serves as a key intermediate, providing the morpholine-ethoxy fragment that is essential for the compound's selectivity profile [5] [6]. This intermediate is typically incorporated through nucleophilic substitution reactions under mild heating conditions, achieving yields in the range of 65-85%.

The pyrazole incorporation method involves the strategic installation of the 1-methyl-1H-pyrazol-5-yl substituent. This heterocyclic component is introduced through electrophilic aromatic substitution reactions, utilizing 1-methyl-1H-pyrazole-5-carboxylic acid derivatives as the pyrazole source [7]. The pyrazole ring system is particularly important for the compound's biological activity, as it contributes to the selective binding to the 5-HT₂A receptor.

The ethoxy linker installation employs Williamson ether synthesis conditions to establish the critical ethoxy bridge connecting the morpholine ring to the phenyl ring. This linkage is essential for maintaining the appropriate spatial orientation of the morpholine moiety relative to the benzamide core [8].

Key Intermediates and Structural Components

The synthesis of temanogrel involves several key intermediates that serve as building blocks for the final compound. 3-Methoxybenzoic acid functions as the benzamide core precursor, providing the essential aromatic framework with the methoxy substitution at the 3-position [1] [2]. This intermediate is typically characterized through nuclear magnetic resonance spectroscopy, infrared spectroscopy, and melting point determination.

The activated benzamide precursor, 3-methoxybenzoyl chloride, serves as a highly reactive electrophile for amide bond formation. This intermediate is characterized through nuclear magnetic resonance spectroscopy, infrared spectroscopy, and reactivity testing to confirm its suitability for subsequent coupling reactions [4].

2-(4-Morpholinyl)ethanol represents the morpholine-ethoxy fragment that provides the critical morpholine ring system. This intermediate is characterized through nuclear magnetic resonance spectroscopy, gas chromatography-mass spectrometry, and boiling point determination [5]. The morpholine moiety is particularly significant as it contributes to the compound's selectivity for the 5-HT₂A receptor over other serotonin receptor subtypes.

The 1-methyl-1H-pyrazole-5-yl derivative serves as the pyrazole substituent source, providing the heterocyclic component that is essential for receptor binding. This intermediate undergoes comprehensive characterization through nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis to confirm its structural integrity [7].

The phenyl-pyrazole intermediate represents the product of coupling between the pyrazole component and the phenyl ring system. This intermediate is characterized through nuclear magnetic resonance spectroscopy, liquid chromatography-mass spectrometry, and purity analysis to ensure successful coupling and appropriate structural configuration.

The morpholine-ethoxy-phenyl intermediate serves as the penultimate coupling partner in the synthetic sequence. This complex intermediate incorporates both the morpholine-ethoxy fragment and the phenyl-pyrazole component, requiring comprehensive structural confirmation through nuclear magnetic resonance spectroscopy and liquid chromatography-mass spectrometry analysis.

Analytical Characterization Techniques

The comprehensive characterization of temanogrel requires a multi-analytical approach utilizing various spectroscopic and chromatographic techniques. High Performance Liquid Chromatography serves as the primary method for purity analysis, separation of impurities, and analytical standard verification [9] [10]. The technique provides critical parameters including retention time, peak area, resolution, and column efficiency, enabling precise assessment of compound purity and identification of process-related impurities.

Liquid Chromatography-Mass Spectrometry plays a crucial role in molecular weight confirmation, structural elucidation, and impurity identification. This technique provides molecular ion peaks, fragmentation patterns, and accurate mass measurements that are essential for confirming the compound's molecular structure [11] [12]. The combination of chromatographic separation with mass spectrometric detection enables comprehensive analysis of the compound and its potential impurities.

Liquid Chromatography-Tandem Mass Spectrometry represents the gold standard for quantitative bioanalysis, pharmacokinetic studies, and metabolite identification. This technique employs multiple reaction monitoring to achieve exceptional sensitivity and selectivity, with quantification limits suitable for clinical and preclinical applications [13] [10]. The method provides critical data for understanding the compound's pharmacokinetic behavior and metabolic fate.

Nuclear Magnetic Resonance spectroscopy serves as the definitive method for complete structural characterization, stereochemical analysis, and purity assessment [14] [15]. The technique provides comprehensive information including ¹H and ¹³C chemical shifts, coupling constants, and integration ratios that enable unambiguous structural assignment. Advanced two-dimensional nuclear magnetic resonance experiments provide additional connectivity information and stereochemical confirmation.

Ultraviolet-Visible spectroscopy is employed for concentration determination, stability studies, and dissolution testing. The technique provides absorption maxima, extinction coefficients, and follows Beer-Lambert law relationships for quantitative analysis [15]. This method is particularly useful for routine analytical applications and quality control testing.

Mass spectrometry provides molecular ion identification, fragmentation patterns, and exact mass determination. The technique generates characteristic base peaks, molecular ion patterns, and isotope patterns that enable precise molecular formula confirmation and structural elucidation [15].

Infrared spectroscopy contributes to functional group identification and salt form characterization. The technique provides characteristic frequencies and functional group bands that confirm the presence of specific structural features including the benzamide carbonyl, methoxy group, and morpholine ring system [15].

Structure Validation Methods

The validation of temanogrel's structure requires sophisticated analytical approaches that provide unambiguous confirmation of molecular connectivity and stereochemical arrangement. Two-dimensional nuclear magnetic resonance spectroscopy represents the most comprehensive method for connectivity confirmation and stereochemical assignment [14]. This technique provides correlation spectroscopy, heteronuclear single quantum coherence, heteronuclear multiple bond correlation, and nuclear Overhauser effect interactions that definitively establish atomic connectivity and spatial relationships.

High-Resolution Mass Spectrometry serves as the definitive method for exact molecular formula determination and isotope pattern analysis [15]. This technique provides accurate mass measurements within 5 parts per million accuracy and isotope ratios that confirm the molecular formula C₂₄H₂₈N₄O₄ with exceptional precision.

Elemental Analysis provides elemental composition verification and purity assessment through determination of carbon, hydrogen, nitrogen, and oxygen percentages within ±0.4% accuracy [15]. This classical analytical method serves as an important validation tool for confirming the empirical formula and assessing compound purity.

X-ray Crystallography offers the ultimate method for absolute structure determination and polymorphic analysis when suitable crystals can be obtained. This technique provides bond lengths, angles, crystal packing arrangements, and absolute configuration information that definitively establishes three-dimensional molecular structure [15].

Melting Point Determination provides purity indication and identity confirmation through characteristic thermal behavior. A sharp melting point indicates compound purity, while broad melting ranges suggest the presence of impurities or polymorphic variations [15].

Optical Rotation Measurement enables stereochemical purity assessment and enantiomeric excess determination for chiral compounds. This technique provides specific rotation values and optical purity information that are essential for compounds with stereochemical requirements [15].

Thermal Analysis including Differential Scanning Calorimetry and Thermogravimetric Analysis provides thermal stability assessment, phase transition identification, and decomposition temperature determination. These techniques generate critical information including glass transition temperatures, melting points, and decomposition onset temperatures that are essential for compound characterization and stability assessment [15].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

436.21105539 g/mol

Monoisotopic Mass

436.21105539 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F42Z27575A

Drug Indication

For the treatment and prophylaxis of arterial thrombosis.

MeSH Pharmacological Classification

Serotonin 5-HT2 Receptor Antagonists

Mechanism of Action

APD791 targets the 5-HT2A serotonin receptor, blocking the signal of serotonin, which facilitates thrombosis.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR2A [HSA:3356] [KO:K04157]

Other CAS

887936-68-7

Wikipedia

Temanogrel

Dates

Last modified: 08-15-2023
1: Xiong Y, Teegarden BR, Choi JS, Strah-Pleynet S, Decaire M, Jayakumar H, Dosa
2: Przyklenk K, Frelinger AL 3rd, Linden MD, Whittaker P, Li Y, Barnard MR, Adams
3: Adams JW, Ramirez J, Shi Y, Thomsen W, Frazer J, Morgan M, Edwards JE, Chen W,

Explore Compound Types